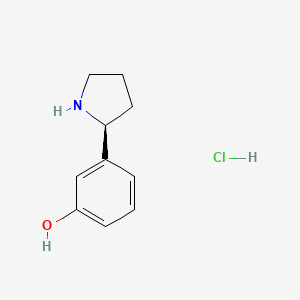

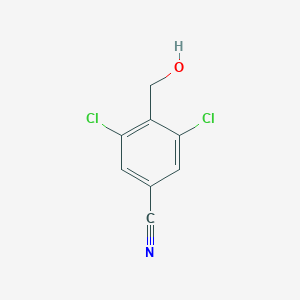

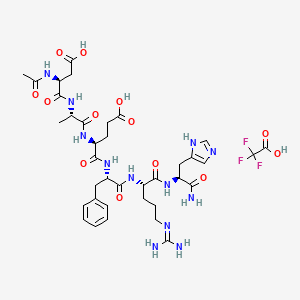

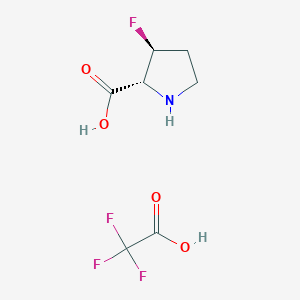

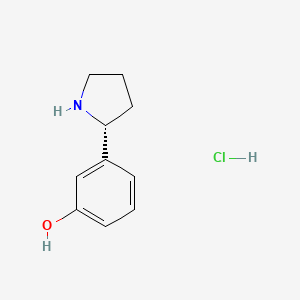

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as pyrrolidines . Pyrrolidines are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrrolidines, for example, can undergo a variety of reactions, including oxidation, reduction, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and pKa. These properties can be predicted using various computational methods .Applications De Recherche Scientifique

Environmental Impact and Alternatives

Fluorinated compounds, including perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), have been under scrutiny due to their persistence and potential environmental and health impacts. Wang et al. (2013) discuss the industrial transition to replace long-chain PFCAs and PFSAs, highlighting the need for safer alternatives. They identify fluorinated substances used in various applications, such as fluoropolymer manufacture and surface treatments, and emphasize the need for cooperation among stakeholders to generate missing data for meaningful risk assessments (Wang et al., 2013).

Microbial Degradation

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals in the environment. They focus on the biodegradation processes that lead to the formation of perfluoroalkyl carboxylic and sulfonic acids, such as PFOA and PFOS, from precursor substances. This research highlights the environmental fate of these compounds and the importance of understanding their biodegradation pathways (Liu & Avendaño, 2013).

Treatment Methods and Bioaccumulation

Rayne and Forest (2009) provide a critical review of the physicochemical properties, environmental levels, and treatment methods for PFAs. They discuss the challenges in removing these compounds from aqueous waste streams and suggest filtration, sorption, and sonochemical approaches as promising methods (Rayne & Forest, 2009).

Protein Design

Buer and Marsh (2012) explore the potential of incorporating highly fluorinated analogs of hydrophobic amino acids into proteins. They aim to create proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorocarbons, such as extreme chemical inertness and thermal stability. This research opens up new avenues for protein engineering and design (Buer & Marsh, 2012).

Biocatalyst Inhibition

Jarboe et al. (2013) discuss the inhibition of biocatalysts by carboxylic acids, including the impact of fluorinated carboxylic acids on microbial cells. They focus on the mechanisms of inhibition and potential strategies to increase microbial robustness, which is crucial for the bioproduction of renewable chemicals (Jarboe et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.C2HF3O2/c6-3-1-2-7-4(3)5(8)9;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,8,9);(H,6,7)/t3-,4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPHIHKPQOQEKO-MMALYQPHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1F)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@H]1F)C(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)